2-Chloro-4,7-difluorobenzo[d]thiazole

Catalog No.
S6630571
CAS No.
1177320-67-0
M.F
C7H2ClF2NS
M. Wt
205.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,7-difluorobenzo[d]thiazole

CAS Number

1177320-67-0

Product Name

2-Chloro-4,7-difluorobenzo[d]thiazole

IUPAC Name

2-chloro-4,7-difluoro-1,3-benzothiazole

Molecular Formula

C7H2ClF2NS

Molecular Weight

205.61 g/mol

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H

InChI Key

YFFVYUGQFUQXNZ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1F)N=C(S2)Cl)F

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)Cl)F

Intermediate for Fungicides and Agricultural Chemicals

The primary application of 2-Chloro-4,7-difluorobenzo[d]thiazole in scientific research lies in its use as an intermediate for the synthesis of fungicides and other agricultural chemicals. Several studies reference its use as a building block for novel fungicides, aiming to improve potency, spectrum of control, or environmental profile [1, 2]. These studies often involve multi-step synthetic processes where 2-Chloro-4,7-difluorobenzo[d]thiazole serves as a key starting material.

Reference Sources

2-Chloro-4,7-difluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2ClF2NSC_7H_2ClF_2NS and a molecular weight of approximately 205.61 g/mol. This compound belongs to the benzothiazole family, which is recognized for its diverse biological activities and applications in fields such as medicinal chemistry, material science, and industrial chemistry. The structure features a benzene ring fused to a thiazole ring, with chlorine and fluorine substituents at the 2 and 4, 7 positions respectively, which significantly influence its chemical behavior and reactivity .

  • Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones or reduction to yield different derivatives.
  • Coupling Reactions: It can engage in coupling reactions to synthesize larger, more complex molecules.

Common reagents for these reactions include nucleophiles (amines and thiols), oxidizing agents (such as hydrogen peroxide), and reducing agents (like sodium borohydride) .

The biological activity of 2-Chloro-4,7-difluorobenzo[d]thiazole is notable, particularly in medicinal chemistry. It has been investigated for its potential as an anti-tubercular agent and anti-cancer compound. The mechanism of action typically involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can inhibit certain biological pathways associated with disease processes, making it a candidate for therapeutic applications .

Synthesis of 2-Chloro-4,7-difluorobenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chlorinated and fluorinated benzene derivatives under controlled conditions. A common synthetic route includes:

  • Reagents: 2-Aminothiophenol, chlorinated and fluorinated benzene derivatives.
  • Solvents: Glacial acetic acid is often used as a solvent to facilitate the reaction.
  • Catalysts: Specific catalysts may be employed to enhance reaction efficiency.

Industrial synthesis may utilize continuous flow reactors for large-scale production, ensuring consistent quality and yield through automated monitoring of reaction parameters .

The applications of 2-Chloro-4,7-difluorobenzo[d]thiazole span various fields:

  • Medicinal Chemistry: Serves as a building block for pharmaceuticals targeting infectious diseases and cancer.
  • Material Science: Used in developing organic semiconductors and fluorescent dyes.
  • Industrial Chemistry: Employed in producing agrochemicals, dyes, and specialty chemicals .

Interaction studies involving 2-Chloro-4,7-difluorobenzo[d]thiazole focus on its binding affinity to various biological targets. Research indicates that it can effectively inhibit specific enzymes associated with disease mechanisms. These studies are crucial for understanding the compound's therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with 2-Chloro-4,7-difluorobenzo[d]thiazole. Here are some notable examples:

Compound NameSimilarity IndexDescription
2-Chloro-6-fluorobenzo[d]thiazole0.87Lacks one fluorine atom; different chemical properties
2-Chloro-5-fluorobenzo[d]thiazole0.94Different substitution pattern affecting reactivity
2-Chloro-4-fluorobenzo[d]thiazole0.94Similar structure but fewer fluorine atoms
2-Chloro-4,6-difluorobenzothiazole0.92Contains two fluorine atoms at different positions
2-Chloro-6-trifluoromethylbenzothiazole0.80Contains trifluoromethyl group; distinct properties

The uniqueness of 2-Chloro-4,7-difluorobenzo[d]thiazole lies in its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

204.9564543 g/mol

Monoisotopic Mass

204.9564543 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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